molecular formula C19H17FN4O3S2 B2725445 N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 393566-92-2

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No. B2725445
CAS RN: 393566-92-2
M. Wt: 432.49
InChI Key: AJMCUZQNDRIODE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a thiadiazol group, and a fluorobenzamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the thiadiazol group might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and solubility, would likely be determined using various analytical techniques .

Scientific Research Applications

Spectroscopic and Theoretical Investigations

Dual Fluorescence Effects in 1,3,4-Thiadiazoles

Research on 1,3,4-thiadiazole derivatives has revealed unique dual fluorescence effects related to substituent and aggregation phenomena, suggesting their potential as ideal fluorescence probes in biology and molecular medicine. This discovery is significant as it expands the utility of these compounds in scientific research, particularly in fields requiring precise molecular tracking and identification techniques. The spectroscopic properties and theoretical models support their application in complex biological systems, offering insights into molecular interactions and behaviors (Budziak et al., 2019).

Biological Activities

Anticancer and Neuroprotective Properties

Studies have shown that certain 1,3,4-thiadiazole-based compounds exhibit promising anticancer activities against various tumor cell lines, including those derived from nervous system cancers, lung carcinoma, and colon adenocarcinoma. These compounds have demonstrated the ability to inhibit tumor cell proliferation and migration while showing a trophic effect on neuronal cell cultures, indicating their potential in cancer therapy and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial and Antibacterial Agents

Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as therapeutic agents in treating microbial infections (Desai et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its properties, potential applications (such as in medicine or materials science), and environmental impact .

properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-2-27-15-9-7-14(8-10-15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCUZQNDRIODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

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